REACTION_CXSMILES
|
[C:1]1([N:7]=[N+]=[N-])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[NH2:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1.C1C[O:48][CH2:47]C1>>[CH:4]1[CH:3]=[CH:2][C:1]([NH:7][C:47]([NH:38][C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)=[O:48])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
6.6 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
[RhCl(cod)]2
|
Quantity
|
0.27 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.44 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 μL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was shaken until the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was pre-charged with [11C]CO
|
Type
|
CUSTOM
|
Details
|
was flushed with N2 (the [11C]CO-
|
Type
|
CUSTOM
|
Details
|
A small amount of crude product was collected
|
Name
|
|
Type
|
|
Smiles
|
C=1C=CC(=CC1)NC(=O)NC=2C=CC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |